

A Comparative Guide to BMS-711939 and Other Fibrates on Lipid Profiles

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Compound of Interest		
Compound Name:	BMS711939	
Cat. No.:	B1667236	Get Quote

For researchers and drug development professionals, understanding the nuanced differences between lipid-lowering agents is paramount. This guide provides a comparative analysis of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist, against established fibrates such as fenofibrate, bezafibrate, and gemfibrozil. The following sections detail their effects on lipid profiles, supported by experimental data, and outline the methodologies of key clinical studies.

Data Presentation: Comparative Efficacy on Lipid Profiles

The following table summarizes the percentage changes in key lipid parameters observed with BMS-711939 in preclinical studies and with other fibrates in clinical trials. It is crucial to note that the data for BMS-711939 is from preclinical animal models, and direct comparison with clinical data from human trials of other fibrates should be interpreted with caution.



Drug	LDL Cholesterol	HDL Cholesterol	Triglycerides	Total Cholesterol
BMS-711939	↓ (not specified)	↑ (not specified)	↓ (not specified)	↓ (not specified)
Fenofibrate	↓ 6% to 25.5%[1] [2]	↑ 1.2% to 8.7% [1][3]	↓ 22% to 50.1% [1][2]	↓ 6.5% to 24.7% [2]
Bezafibrate	↓ 11% to 34%[4]	↑ (significant)	↓ 21% to 52%[4] [5]	↓ 10% to 23%[4]
Gemfibrozil	↓ 11.4% (no change in some studies)[3][6]	↑ 32.3%	↓ 31% to 51%[7]	↓ 8.3%

Note: The effects of fibrates on lipid profiles can vary depending on the patient population, baseline lipid levels, and study duration. The data for BMS-711939 is qualitative based on its described mechanism of action as a PPAR α agonist which is known to lower LDL and triglycerides while raising HDL.[8]

Experimental Protocols

Understanding the methodology behind the data is critical for its interpretation. Below are summaries of typical experimental protocols for clinical trials evaluating the efficacy of fibrates.

Representative Clinical Trial Protocol for Fibrates

- Study Design: Most pivotal studies are randomized, double-blind, placebo-controlled trials.[3] [9] A crossover design has also been used in some studies.
- Participant Population: Participants typically include adults with dyslipidemia, characterized by elevated triglycerides and/or low HDL cholesterol levels. Patients with specific conditions like type 2 diabetes are often included in dedicated trials.[1][3]
- Intervention: Participants are randomly assigned to receive a standard daily dose of the fibrate (e.g., fenofibrate 200 mg, bezafibrate 400 mg, gemfibrozil 1200 mg) or a matching placebo.[1][3]



- Duration: The treatment duration in clinical trials typically ranges from several weeks to several years to assess both short-term lipid changes and long-term cardiovascular outcomes.
- Data Collection: Fasting blood samples are collected at baseline and at various follow-up points throughout the study.
- Lipid Profile Analysis: Standard enzymatic methods are used to measure total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol is often calculated using the Friedewald formula, provided the triglyceride levels are not excessively high.
- Statistical Analysis: The primary efficacy endpoints are typically the mean or median percentage change in lipid parameters from baseline to the end of treatment, compared between the active treatment and placebo groups.

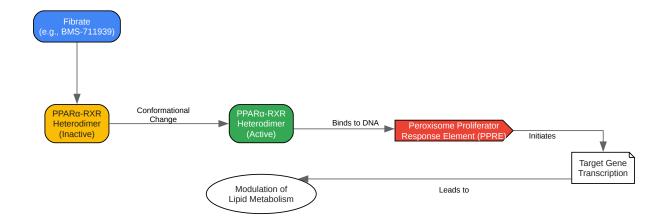
Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes can provide deeper insights. The following diagrams were generated using the Graphviz DOT language to illustrate the PPARα signaling pathway and a typical clinical trial workflow.

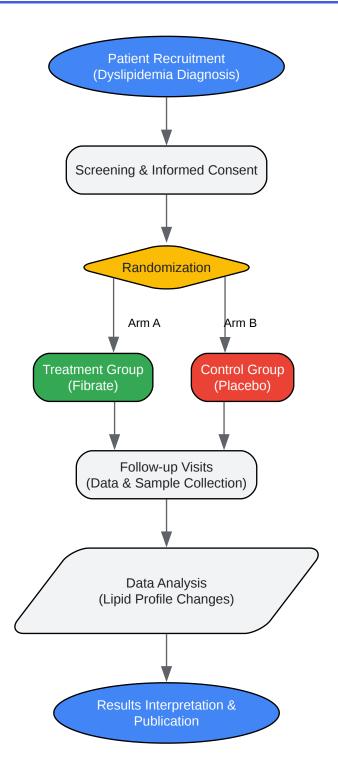
PPARα Signaling Pathway

Fibrates, including BMS-711939, exert their lipid-modifying effects primarily through the activation of PPAR α , a nuclear receptor. The diagram below illustrates this signaling cascade.









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